molecular formula C19H21F3N2O3S B2878914 2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine CAS No. 2379974-91-9

2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2878914
CAS No.: 2379974-91-9
M. Wt: 414.44
InChI Key: FHADLWWXMJDNKU-UHFFFAOYSA-N
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Description

2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a trifluoromethyl phenyl sulfonyl group.

Preparation Methods

The synthesis of 2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl phenyl sulfonyl group, and the final coupling with the pyridine ring. Common synthetic routes may involve:

Chemical Reactions Analysis

2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3S/c1-14-11-16(8-9-23-14)27-13-15-5-4-10-24(12-15)28(25,26)18-7-3-2-6-17(18)19(20,21)22/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHADLWWXMJDNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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